molecular formula C7H7N3 B3166892 8-Methylimidazo[1,2-a]pyrazine CAS No. 91476-79-8

8-Methylimidazo[1,2-a]pyrazine

Cat. No.: B3166892
CAS No.: 91476-79-8
M. Wt: 133.15 g/mol
InChI Key: GXNLHIOTOUQJHS-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 8-Methylimidazo[1,2-a]pyrazine is not mentioned in the search results, imidazo[1,2-a]pyrazines are known to act as a versatile scaffold in organic synthesis and drug development .

Safety and Hazards

The safety data sheet for a related compound, 4-(8-Methylimidazo[1,2-a]pyrid-2-yl)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the imidazo[1,2-a]pyrazine scaffold .

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-7-9-3-5-10(7)4-2-8-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNLHIOTOUQJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531778
Record name 8-Methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-79-8
Record name 8-Methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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